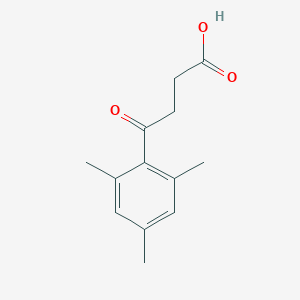

4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-8-6-9(2)13(10(3)7-8)11(14)4-5-12(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOIQKXIBFKZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323558 | |

| Record name | 4-Oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15880-01-0 | |

| Record name | 15880-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid. Designed for researchers, scientists, and professionals in drug development, this document details the well-established Friedel-Crafts acylation method for its preparation, offering insights into the reaction mechanism, a detailed experimental protocol, and methods for structural verification.

Introduction: The Significance of Aryl-Oxo-Butyric Acids

Aryl-oxo-butyric acid derivatives are a class of compounds that hold significant interest in the fields of medicinal chemistry and materials science. Their bifunctional nature, possessing both a ketone and a carboxylic acid, makes them versatile building blocks for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Butyric acid and its derivatives, for instance, have been investigated for their potential as anti-neoplastic agents.[1][2] The introduction of a substituted aromatic ring, such as the 2,4,6-trimethylphenyl (mesityl) group, can significantly influence the molecule's steric and electronic properties, potentially leading to novel biological activities or material characteristics.

The synthesis of this compound is a prime example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. This guide will focus on the most common and efficient method for its synthesis: the Friedel-Crafts acylation of mesitylene with succinic anhydride.

The Core Synthesis: Friedel-Crafts Acylation of Mesitylene

The most prevalent and reliable method for synthesizing this compound is the Friedel-Crafts acylation of mesitylene with succinic anhydride.[3][4] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced into an aromatic ring. The high reactivity of mesitylene, an electron-rich aromatic compound, makes it an excellent substrate for this transformation.[5]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-understood, stepwise mechanism. The key steps involve the generation of a potent electrophile, its subsequent attack by the aromatic ring, and the restoration of aromaticity.

-

Formation of the Acylium Ion: The reaction is initiated by the activation of succinic anhydride with a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion.[6]

-

Electrophilic Attack: The electron-rich π system of the mesitylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.[5]

-

Deprotonation and Restoration of Aromaticity: A weak base, typically the [AlCl₃(OH)]⁻ complex formed from traces of water or the counter-ion from the catalyst, removes a proton from the carbon atom bearing the new substituent. This step restores the aromaticity of the ring and yields the aluminum salt of the desired keto-acid.

-

Work-up: An aqueous acidic work-up is then performed to hydrolyze the aluminum salt and protonate the carboxylate, yielding the final product, this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Mesitylene | 120.19 | 1.0 - 1.1 | 1.0 - 1.1 |

| Succinic Anhydride | 100.07 | 1.0 | 1.0 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 2.2 - 3.0 | 2.2 - 3.0 |

| Anhydrous Dichloromethane (DCM) | - | As required | - |

| Concentrated Hydrochloric Acid (HCl) | - | As required | - |

| Crushed Ice/Water | - | As required | - |

| Saturated Sodium Bicarbonate Solution | - | As required | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As required | - |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (2.2 - 3.0 molar equivalents) in anhydrous dichloromethane (DCM). The system should be protected from atmospheric moisture using a drying tube.

-

Addition of Reactants: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in a minimal amount of anhydrous DCM. Transfer this solution to the dropping funnel. Add the succinic anhydride solution dropwise to the stirred suspension of AlCl₃. The reaction is exothermic, so the rate of addition should be controlled to maintain a gentle reflux.

-

After the initial exotherm subsides, add mesitylene (1.0 - 1.1 molar equivalents) dropwise to the reaction mixture through the dropping funnel.

-

Reaction: Once the addition is complete, heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically a few hours), cool the mixture in an ice bath. Slowly and carefully, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of DCM. Combine the organic layers and wash them with water.

-

Extract the combined organic layers with a saturated sodium bicarbonate solution. This will convert the carboxylic acid product into its sodium salt, which is soluble in the aqueous layer.

-

Separate the aqueous layer containing the sodium salt of the product and carefully acidify it with concentrated hydrochloric acid until the product precipitates out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash it with cold water to remove any remaining inorganic salts, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Characterization and Validation

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: A singlet corresponding to the two aromatic protons of the mesityl group is expected around δ 6.8-7.0 ppm.

-

Methylene Protons: Two triplets corresponding to the two methylene groups of the butyric acid chain are expected. The methylene group adjacent to the carbonyl will appear further downfield (around δ 3.0-3.3 ppm) compared to the methylene group adjacent to the carboxylic acid (around δ 2.6-2.9 ppm).

-

Methyl Protons: Two singlets for the methyl groups on the aromatic ring. The two ortho methyl groups will be equivalent and appear as one singlet (around δ 2.2-2.4 ppm), while the para methyl group will appear as a separate singlet (around δ 2.3 ppm).

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton will be observed at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons: Two signals in the downfield region corresponding to the ketone carbonyl (around δ 195-205 ppm) and the carboxylic acid carbonyl (around δ 175-185 ppm).

-

Aromatic Carbons: Signals for the substituted aromatic carbons will be observed in the region of δ 125-140 ppm.

-

Methylene Carbons: Two signals for the methylene carbons of the butyric acid chain.

-

Methyl Carbons: Signals for the methyl carbons of the mesityl group will appear in the upfield region (around δ 20-25 ppm).

-

-

IR (Infrared) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the ketone will be present around 1680-1700 cm⁻¹.

-

A C=O stretch from the carboxylic acid will appear around 1700-1725 cm⁻¹.

-

C-H stretches from the aromatic and aliphatic portions of the molecule will be observed around 2850-3100 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₃H₁₆O₃ = 220.26 g/mol ). Fragmentation patterns corresponding to the loss of characteristic fragments (e.g., COOH, C₃H₄O₂) would further confirm the structure.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, the broader class of aryl-oxo-butyric acids serves as valuable intermediates in the synthesis of various biologically active molecules. Butyric acid and its derivatives have been explored for their potential in creating new medicines.[9][10]

The unique structural features of this molecule make it a candidate for:

-

Synthesis of Heterocyclic Compounds: The keto-acid functionality can be utilized in cyclization reactions to form various heterocyclic systems, which are common scaffolds in pharmaceuticals.

-

Prodrug Design: The carboxylic acid moiety can be esterified to create prodrugs, which can improve the pharmacokinetic properties of a parent drug.[2][11]

-

Development of Novel Bioactive Molecules: The mesityl group provides steric bulk and lipophilicity, which can be exploited to design molecules with specific interactions with biological targets.

Conclusion

The synthesis of this compound via the Friedel-Crafts acylation of mesitylene with succinic anhydride is a robust and well-established method. This guide has provided a comprehensive overview of the synthetic protocol, the underlying mechanism, and the expected analytical characterization. The versatility of this molecule as a synthetic intermediate suggests its potential for further exploration in the development of novel compounds with applications in medicinal chemistry and materials science. As with any chemical synthesis, proper safety precautions and adherence to established laboratory practices are paramount for successful and safe execution.

References

-

Bruker. (n.d.). 1H and 13C NMR spectra. AWS. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation of Mesitylene for the Synthesis of Acetylisodurene. BenchChem.

-

PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Gore, P. H. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene. Journal of the Chemical Society C: Organic, 2251.

-

Gore, P. H. (1970). Friedel?Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. ResearchGate. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. The Royal Society of Chemistry.

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Retrieved from [Link]

- Chen, Z. X., & Breitman, T. R. (1994). Tributyrin: a prodrug of butyric acid for potential clinical application in differentiation therapy. Cancer Research, 54(13), 3494–3499.

- University of California, Santa Cruz. (n.d.).

- Rephaeli, A., Rabizadeh, E., Aviram, A., Shaklai, M., Ruse, M., & Nudelman, A. (1988). Derivatives of butyric acid as potential anti-neoplastic agents. International Journal of Cancer, 42(3), 382–387.

- BenchChem. (2025). Production of 4-(4-Methylphenyl)-4-oxobutanoic acid. BenchChem.

- Taylor & Francis. (2020). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. Taylor & Francis Online.

- Gerunova, L. K., Gerunov, T. V., P'yanova, L. G., Lavrenov, A. V., Sedanova, A. V., Delyagina, M. S., Fedorov, Y. N., Kornienko, N. V., Kryuchek, Y. O., & Tarasenko, A. A. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of Veterinary Science, 25(2), e29.

-

PubChem. (n.d.). 2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- SciSpace. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of its reactive properties. SciSpace.

-

Gerunova, L. K., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. Retrieved from [Link]

- Chemical Synthesis Database. (2025). 4-(4-imidazol-1-ylphenyl)-3-methyl-4-oxobutanoic acid.

Sources

- 1. Tributyrin: a prodrug of butyric acid for potential clinical application in differentiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 9. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

4-(2,4,6-trimethylphenyl)-4-oxobutyric acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-(2,4,6-trimethylphenyl)-4-oxobutyric Acid

Introduction

This compound is an aromatic keto-acid of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a sterically hindered trimethylphenyl (mesityl) group linked to a butyric acid chain via a ketone, presents a unique scaffold for the development of novel chemical entities. The synthesis of this compound is a classic exemplar of the Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation on aromatic rings.[1][2] This guide provides a comprehensive technical overview of its synthesis, mechanism, chemical properties, and spectroscopic signature, offering field-proven insights for its application in research and drug development.

Synthesis and Mechanistic Pathway

The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with succinic anhydride.[1] The choice of mesitylene as the aromatic substrate is strategic; its three electron-donating methyl groups render the ring highly nucleophilic, facilitating the reaction under relatively standard conditions.[1]

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism, which can be dissected into two primary stages:

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride. It coordinates to one of the carbonyl oxygens, polarizing the C-O bond and making the acyl carbon highly electrophilic. This complex rearranges to form a resonance-stabilized acylium ion, which serves as the active electrophile.[2][3]

-

Nucleophilic Attack and Rearomatization: The electron-rich π-system of the mesitylene ring attacks the electrophilic acylium ion.[1] This step forms a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex), temporarily disrupting the ring's aromaticity. A base, typically AlCl₄⁻ (formed from the catalyst), abstracts a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final product complexed with the Lewis acid.[4] An aqueous workup is required to decompose this complex and protonate the carboxylate, yielding the final keto-acid.[4]

Because the product ketone is a Lewis base, it forms a stable complex with the AlCl₃ catalyst. Consequently, a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required for the reaction to proceed to completion.[4]

Caption: Friedel-Crafts acylation of mesitylene with succinic anhydride.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for Friedel-Crafts acylations.[5][6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a gas outlet (e.g., to a bubbler or drying tube), add mesitylene (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene). Cool the flask in an ice-water bath to 0-5 °C.

-

Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃) (2.2 - 2.5 eq) to the stirred solution in portions. The addition is exothermic and generates HCl gas.

-

Acylating Agent Addition: Dissolve succinic anhydride (1.0 eq) in the chosen anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture again in an ice bath. Very slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. If a chlorinated solvent was used, separate the organic layer. Extract the aqueous layer twice more with the solvent. If nitrobenzene was used, it can be removed by steam distillation.

-

Purification: Combine the organic extracts. Wash with water, then with a saturated sodium bicarbonate solution to extract the acidic product as its sodium salt. Separate the aqueous bicarbonate layer and acidify it with cold, dilute HCl until precipitation of the product is complete.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane).

Physicochemical and Spectroscopic Characterization

Precise characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

The core physical and chemical identifiers for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₃ | N/A |

| Molecular Weight | 220.27 g/mol | [7] |

| Appearance | Expected to be an off-white to pale yellow solid | N/A |

| Purity | ≥97.0% | [7] |

| InChI Key | QWOIQKXIBFKZKN-UHFFFAOYSA-N | [7] |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate) and aqueous base; poorly soluble in water and nonpolar solvents like hexanes. | N/A |

Spectroscopic Signature

The following are predicted assignments based on the chemical structure and data from analogous compounds.[8]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~10-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (-COOH). This peak is often broad and is D₂O exchangeable.

-

δ ~6.8-7.0 ppm (singlet, 2H): The two equivalent aromatic protons on the mesityl ring. The singlet nature is due to the symmetrical substitution pattern.

-

δ ~3.2 ppm (triplet, 2H): The methylene protons adjacent to the ketone (-CO-CH₂-).

-

δ ~2.7 ppm (triplet, 2H): The methylene protons adjacent to the carboxylic acid (-CH₂-COOH).

-

δ ~2.3 ppm (singlet, 3H): The protons of the methyl group at the para-position of the aromatic ring.

-

δ ~2.1 ppm (singlet, 6H): The protons of the two equivalent methyl groups at the ortho-positions of the aromatic ring. The steric hindrance from the adjacent carbonyl group may cause a slight downfield shift.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~205-210 ppm: Ketone carbonyl carbon (Ar-C =O).

-

δ ~175-180 ppm: Carboxylic acid carbonyl carbon (-C OOH).

-

δ ~135-140 ppm: Aromatic carbons bearing the methyl groups.

-

δ ~130-135 ppm: Quaternary aromatic carbon attached to the acyl group.

-

δ ~128-130 ppm: Aromatic C-H carbons.

-

δ ~33-38 ppm: Methylene carbon adjacent to the ketone.

-

δ ~28-32 ppm: Methylene carbon adjacent to the carboxylic acid.

-

δ ~19-22 ppm: Methyl carbons.

-

-

IR (Infrared) Spectroscopy:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretches from methyl and methylene groups.

-

~1700-1725 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.

-

~1670-1690 cm⁻¹ (strong, sharp): C=O stretch of the aryl ketone. Conjugation with the aromatic ring lowers its frequency compared to a simple aliphatic ketone.

-

~1600, ~1475 cm⁻¹: C=C stretches of the aromatic ring.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): Expected at m/z = 220.

-

Key Fragmentation Patterns: Expect cleavage at the acyl-aryl bond to give a trimethylbenzoyl cation (m/z = 147) and cleavage alpha to the ketone (McLafferty rearrangement if sterically feasible), as well as loss of water (-18) and the carboxyl group (-45).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. science-revision.co.uk [science-revision.co.uk]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 10-F207530 - 4-246-trimethylphenyl-4-oxobutyric-acid [cymitquimica.com]

- 8. Solved This is IR Sepctrum for | Chegg.com [chegg.com]

4-(2,4,6-trimethylphenyl)-4-oxobutyric acid mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(2,4,6-trimethylphenyl)-4-oxobutyric Acid

Introduction

This compound is a small molecule with a chemical structure that suggests potential for biological activity. Comprising a substituted aromatic ring and a keto-acid moiety, it possesses functional groups that could interact with a variety of biological targets. As of the current body of scientific literature, the specific mechanism of action for this compound has not been fully elucidated. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals on how to systematically investigate and determine the mechanism of action of this and other novel chemical entities. We will proceed through a multi-phased approach, from initial profiling and target hypothesis generation to in-depth molecular mechanism elucidation and in vivo validation.

Phase 1: Initial Profiling and Target Hypothesis Generation

The initial phase of any mechanism of action study is to gather broad, high-level information about the compound's biological effects. This is achieved through a combination of computational and experimental approaches.

In Silico Analysis

Before commencing wet-lab experiments, computational methods can provide valuable, testable hypotheses about the potential targets of this compound. These methods use the compound's 2D and 3D structure to predict its interaction with known protein targets.

Experimental Protocol: In Silico Target Prediction

-

Ligand Preparation: Generate a 3D conformation of this compound using a molecular modeling software (e.g., ChemDraw, MarvinSketch). Perform energy minimization to obtain a low-energy conformation.

-

Target Prediction: Utilize a variety of target prediction servers and software. These can include:

-

Similarity-based methods: Servers like SwissTargetPrediction or SuperPred compare the compound's structure to a database of known ligands with annotated targets.

-

Docking-based methods: If a specific protein family is suspected as a target, molecular docking can be performed using software like AutoDock or Glide to predict binding poses and estimate binding affinity.

-

-

Data Analysis: Consolidate the lists of potential targets from the different methods. Prioritize targets that are predicted by multiple methods and are biologically plausible.

Phenotypic Screening

Phenotypic screening involves testing the compound in cell-based or organism-based assays to identify a biological response without a preconceived bias about the target. This is a powerful approach for discovering novel mechanisms of action.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Plating: Plate a panel of diverse human cell lines (e.g., from different tissue origins) in 96-well or 384-well microplates.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate positive and negative controls.

-

Staining: After a suitable incubation period, fix the cells and stain them with a cocktail of fluorescent dyes that label different subcellular components (e.g., Hoechst for the nucleus, phalloidin for actin filaments, and MitoTracker for mitochondria).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Use image analysis software to extract a large number of quantitative features from the images (e.g., cell shape, size, texture, and fluorescence intensity).

-

Hit Identification: Identify "hits" as compound treatments that induce a statistically significant and dose-dependent change in one or more of the measured phenotypic features.

Phase 2: Target Identification and Validation

Once a biological effect has been observed, the next critical step is to identify the specific molecular target(s) of the compound.

Affinity-Based Methods

Affinity-based methods rely on the specific binding of the compound to its target protein. Affinity chromatography coupled with mass spectrometry is a classic and effective approach.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization of the Compound: Covalently attach this compound to a solid support (e.g., agarose beads) via a linker. It is crucial to choose a linker attachment point that does not interfere with the compound's binding to its target.

-

Preparation of Cell Lysate: Prepare a native protein extract from the cells or tissue where the compound showed a biological effect.

-

Affinity Chromatography: Incubate the cell lysate with the compound-immobilized beads. The target protein(s) will bind to the compound, while non-target proteins will not.

-

Washing: Wash the beads extensively with a buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by adding an excess of the free compound to compete for binding.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

Validation: The identified candidate target proteins must be validated using orthogonal methods, such as surface plasmon resonance or Western blotting.

Caption: Workflow for target identification using affinity chromatography.

Genetic Approaches

Genetic methods, such as CRISPR/Cas9 screening, can identify genes that are essential for a compound's activity. This provides strong evidence for a functional link between the gene product (the target) and the compound.

Experimental Protocol: CRISPR/Cas9 Loss-of-Function Screen

-

Library Transduction: Transduce a population of cells with a genome-wide CRISPR/Cas9 knockout library. Each cell will have a single gene knocked out.

-

Compound Treatment: Treat the cell population with a lethal or sub-lethal concentration of this compound.

-

Selection: Cells in which a gene essential for the compound's activity has been knocked out will be resistant to the compound and will survive.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the surviving cells and use next-generation sequencing to identify the sgRNAs that are enriched in the resistant population.

-

Hit Identification: The genes targeted by the enriched sgRNAs are candidate targets or essential pathway components for the compound's activity.

Phase 3: Elucidation of the Molecular Mechanism

With a validated target in hand, the focus shifts to understanding the precise molecular mechanism of action.

Biophysical and Biochemical Assays

These assays are used to characterize the direct interaction between the compound and its target protein.

Table 1: Hypothetical Biophysical and Biochemical Data for this compound

| Parameter | Method | Value |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 1.2 µM |

| Enzyme Inhibition (IC50) | In vitro enzyme activity assay | 2.5 µM |

| Mode of Inhibition | Enzyme kinetics study | Competitive |

Cellular Pathway Analysis

It is essential to confirm that the compound's interaction with its target leads to the observed cellular phenotype.

Experimental Protocol: Western Blotting for Pathway Analysis

-

Cell Treatment: Treat cells with this compound for various times and at different concentrations.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for the target protein and key downstream signaling proteins (e.g., phosphorylated forms).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify the changes in protein levels or phosphorylation status to determine the effect of the compound on the signaling pathway.

Caption: Hypothetical signaling pathway inhibited by the compound.

Phase 4: In Vivo Confirmation

The final phase is to validate the mechanism of action in a relevant animal model. This involves demonstrating that the compound engages its target in vivo and that this target engagement leads to the desired physiological effect.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a complex but systematic process. By combining in silico, in vitro, and in vivo approaches, researchers can build a comprehensive understanding of how a compound exerts its biological effects. This knowledge is crucial for the development of new therapeutics.

References

-

SwissTargetPrediction: A tool for predicting the targets of bioactive small molecules. Source: Swiss Institute of Bioinformatics, [Link]

-

High-Content Screening: A review of the technology and its applications. Source: Nature Reviews Drug Discovery, [Link]

-

Affinity Chromatography and Mass Spectrometry for Target Identification: A review of the methodology. Source: Chemical Society Reviews, [Link]

-

CRISPR/Cas9 Screening for Drug Discovery: An overview of the use of CRISPR/Cas9 for target identification and validation. Source: Nature Reviews Drug Discovery, [Link]

-

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement: A guide to the principles and applications of SPR. Source: Journal of Molecular Biology, [Link]

A Technical Guide to the Prospective Biological Activities of 4-(2,4,6-trimethylphenyl)-4-oxobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and prospective biological activities of the novel compound 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid. In the absence of direct published data on this specific molecule, this document synthesizes information from structurally related compounds to build a predictive profile of its potential therapeutic applications. We present a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. Furthermore, we explore its potential as an anti-inflammatory and antimicrobial agent, drawing parallels from analogous 4-aryl-4-oxobutanoic acid derivatives and other molecules incorporating a 2,4,6-trimethylphenyl moiety. This guide also includes detailed, step-by-step experimental workflows for in vitro evaluation of these hypothesized biological activities, providing a robust framework for future research and development.

Introduction: The Rationale for Investigation

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The 4-aryl-4-oxobutanoic acid scaffold has emerged as a promising template for the development of compounds with a range of biological activities. Derivatives of this core structure have demonstrated potential as anti-inflammatory, antimicrobial, and analgesic agents. The introduction of different aryl substituents can significantly modulate the pharmacological properties of these molecules.

The 2,4,6-trimethylphenyl (mesityl) group is a bulky, lipophilic moiety that can influence a molecule's interaction with biological targets. Its incorporation into various chemical frameworks has been associated with antibacterial, antioxidant, and anti-inflammatory properties. This guide, therefore, explores the untapped potential of this compound, a compound that synergistically combines the 4-oxobutanoic acid backbone with the sterically hindered and electronically distinct mesityl group. While direct experimental data for this specific compound is not yet available in the public domain, a thorough analysis of its structural analogues provides a strong rationale for its synthesis and biological evaluation.

Synthesis of this compound

The most direct and established method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic hydrocarbon with succinic anhydride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The proposed synthesis of this compound follows this well-trodden path, utilizing mesitylene as the aromatic substrate.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water, deionized

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Formation of the Acylium Ion: In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane. Slowly add this solution to the stirred suspension of aluminum chloride via the dropping funnel. The reaction is exothermic; maintain a manageable temperature by controlling the rate of addition.

-

Addition of Mesitylene: After the initial exotherm subsides, add mesitylene (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM) and monitor the progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product. Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until a precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum over anhydrous magnesium sulfate.

Prospective Biological Activities

Based on the biological activities of structurally similar compounds, this compound is hypothesized to possess anti-inflammatory and antimicrobial properties.

Potential Anti-inflammatory Activity

Several derivatives of 4-aryl-4-oxobutanoic acid have demonstrated significant anti-inflammatory effects. For instance, some synthesized derivatives of 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids have shown moderate anti-inflammatory and analgesic activities.[3] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[3] The presence of the bulky mesityl group in this compound could influence its binding to the active sites of these enzymes.

Potential Antimicrobial Activity

The 4-aryl-4-oxobutanoic acid scaffold has also been utilized in the synthesis of pyridazinone derivatives, which exhibit antimicrobial properties.[4] Furthermore, some hydrazide derivatives of phthalazine containing a 2,4,6-trimethylphenyl group have been screened for their in vitro antimicrobial activity.[5] These findings suggest that this compound could serve as a precursor for or directly exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

Proposed Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro assays are proposed.

In Vitro Anti-inflammatory Assays

A common approach to assess anti-inflammatory potential is to evaluate the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3]

Caption: Workflow for in vitro anti-inflammatory evaluation.

4.1.1. Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.[4][6][7][8][9]

Protocol:

-

Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes in a suitable buffer.

-

Reaction Mixture: In a 96-well plate, add the enzyme solution, a heme cofactor, and the test compound at various concentrations. Include a positive control (e.g., indomethacin) and a vehicle control.

-

Incubation: Incubate the plate at room temperature for a specified time to allow for inhibitor binding.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

4.1.2. Lipoxygenase (LOX) Inhibition Assay

This assay determines the inhibitory effect of the compound on lipoxygenase activity.[10][11][12][13][14][15]

Protocol:

-

Enzyme Solution: Prepare a solution of soybean lipoxygenase in a borate buffer.

-

Reaction Mixture: In a quartz cuvette, mix the buffer, the test compound at various concentrations, and the enzyme solution. Include a positive control (e.g., quercetin) and a vehicle control.

-

Incubation: Incubate the mixture at room temperature for a short period.

-

Initiation of Reaction: Add a solution of linoleic acid (substrate) to start the reaction.

-

Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.

-

Data Analysis: Calculate the percentage of inhibition and the IC50 value.

In Vitro Antimicrobial Susceptibility Testing

Standard methods such as the disk diffusion assay and broth microdilution can be used to assess the antimicrobial activity of the compound.[16][17][18][19][20]

Caption: Workflow for in vitro antimicrobial evaluation.

4.2.1. Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Plate Inoculation: Evenly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disk Application: Place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface. Include a positive control (e.g., a standard antibiotic) and a negative control (solvent).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Result Interpretation: Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.

4.2.2. Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of the compound.

Protocol:

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Prospective In Vitro Anti-inflammatory Activity

| Assay | Test Compound | IC50 (µM) [Mean ± SD] | Positive Control | IC50 (µM) [Mean ± SD] |

| COX-1 Inhibition | This compound | To be determined | Indomethacin | Known value |

| COX-2 Inhibition | This compound | To be determined | Indomethacin | Known value |

| Lipoxygenase Inhibition | This compound | To be determined | Quercetin | Known value |

Table 2: Prospective In Vitro Antimicrobial Activity

| Microorganism | Test Compound | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |

| Staphylococcus aureus | This compound | To be determined | e.g., Vancomycin | Known value |

| Escherichia coli | This compound | To be determined | e.g., Ciprofloxacin | Known value |

| Candida albicans | This compound | To be determined | e.g., Fluconazole | Known value |

Conclusion

While the biological activity of this compound remains to be experimentally determined, the analysis of structurally related compounds provides a strong foundation for hypothesizing its potential as an anti-inflammatory and antimicrobial agent. This technical guide offers a comprehensive framework for the synthesis and subsequent biological evaluation of this novel compound. The detailed experimental protocols provided herein are designed to be robust and self-validating, enabling researchers to systematically investigate its therapeutic potential. The insights gained from such studies will be invaluable for the future development of new and effective therapeutic agents.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43(8), 442-446.

- CLSI. (2018). Performance Standards for Antimicrobial Susceptibility Testing. 28th ed. CLSI supplement M100.

- Walker, M. C., & Gierse, J. K. (2010). An ELISA method to measure inhibition of the COX enzymes.

- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

EUCAST. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. Retrieved from [Link]

- Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(7), 790-804.

- Pavić, V., et al. (2020). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. International Journal of ChemTech Research, 13(2), 133-139.

- Riendeau, D., et al. (1997). A simplified direct O2 consumption-based assay to test COX inhibition. Bioorganic & medicinal chemistry letters, 7(19), 2499-2504.

-

Fadnavis, N. (2021). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? ResearchGate. Retrieved from [Link]

- Zarrow, E. H., & Lillehoj, H. S. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments: JoVE, (90), e51717.

-

Pitcheshwar, P. (2013). Can anyone suggest simple in viro assays to check the anti-inflammatory potential of plant extracts? ResearchGate. Retrieved from [Link]

- Suman, S. K., et al. (2016). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. International Journal of ChemTech Research, 9(5), 449-455.

- Leelaprakash, G., & Dass, S. M. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 3(3), 189-196.

- Aslan, G., et al. (2020). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. Journal of Molecular Structure, 1202, 127267.

- El-Gohary, N. S., & Shaaban, O. G. (2018). Synthesis, biological, anti-inflammatory activities and quantum chemical calculation of some [4-(2, 4, 6-trimethylphenyl)-1(2H)-oxo-phthalazin-2yl] acetic acid hydrazide derivatives. Journal of the Iranian Chemical Society, 15(11), 2459-2475.

- Gore, P. H. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. Journal of the Chemical Society C: Organic, 2251-2255.

- Pavić, V., et al. (2019). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Molecules, 24(18), 3326.

- Gore, P. H. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene. Journal of the Chemical Society C: Organic, 2251-2255.

- Kim, J. H., et al. (2024). 2,4,6-Triphenyl-1-hexene, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135. Marine Drugs, 22(2), 65.

- Pérez, C., et al. (2007). Active compound 2,4,6-trimethylphenol bound in the cyclooxygenase active site channel of human COX-2. Bioorganic & medicinal chemistry, 15(1), 118-128.

- Liu, J. K. (2006). Natural p-terphenyls: a class of novel mushroom-derived secondary metabolites with diverse biological activities. Chemical diversity, 3(12), 1285-1297.

-

Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

The Chemistry Teacher. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

-

HandWiki. (2024). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

AHH Chemical. (n.d.). Buy Mesityl oxide | 141-79-7. Retrieved from [Link]

-

The Good Scents Company. (n.d.). mesityl oxide 4-methyl-3-penten-2-one. Retrieved from [Link]

-

Wikipedia. (n.d.). Mesityl oxide. Retrieved from [Link]

- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.

Sources

- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journalajrb.com [journalajrb.com]

- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. sphinxsai.com [sphinxsai.com]

- 13. ijddr.in [ijddr.in]

- 14. mdpi.com [mdpi.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. woah.org [woah.org]

- 20. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Synthesis of 4-(2,4,6-trimethylphenyl)-4-oxobutyric Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid, a valuable building block in medicinal chemistry and materials science. The core of this guide focuses on the robust and widely utilized Friedel-Crafts acylation of mesitylene with succinic anhydride. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that influence reaction outcomes. Furthermore, this guide will explore the characterization of the target molecule and the derivatization of the 4-aryl-4-oxobutanoic acid scaffold to access a diverse range of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this important synthetic transformation.

Introduction: The Significance of 4-Aryl-4-Oxobutanoic Acids

The 4-aryl-4-oxobutanoic acid scaffold is a privileged structural motif in organic and medicinal chemistry.[1][2] These bifunctional molecules, possessing both a ketone and a carboxylic acid, serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures.[3] Derivatives of 4-aryl-4-oxobutanoic acids have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them attractive targets for drug discovery programs.[2][4]

The specific focus of this guide, this compound, incorporates a mesitylene (1,3,5-trimethylbenzene) moiety. The steric hindrance and electronic properties imparted by the three methyl groups on the aromatic ring can significantly influence the pharmacological profile of its derivatives, offering opportunities for the fine-tuning of drug candidates.

This guide will provide a detailed exploration of the most common and efficient method for the synthesis of this compound: the Friedel-Crafts acylation.

The Core Synthesis: Friedel-Crafts Acylation of Mesitylene

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, is an electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring.[5] For the synthesis of this compound, this involves the reaction of mesitylene with succinic anhydride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[5][6]

Mechanistic Insights: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Friedel-Crafts acylation of mesitylene with succinic anhydride proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This polarization facilitates the cleavage of the C-O bond, generating a highly reactive and resonance-stabilized acylium ion. This electrophile is the key species that will be attacked by the electron-rich aromatic ring.

-

Electrophilic Aromatic Substitution: The nucleophilic π-electrons of the mesitylene ring attack the electrophilic carbon of the acylium ion. Mesitylene is particularly reactive in this step due to the electron-donating nature of its three methyl groups, which increase the electron density of the aromatic ring. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.

-

Restoration of Aromaticity: A weak base, such as the AlCl₃-complexed succinate, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a catalytic amount of AlCl₃ is often required as it complexes with the product.

-

Work-up: An aqueous work-up is necessary to decompose the aluminum chloride-ketone complex and protonate the carboxylate to yield the final carboxylic acid product.

Diagram of the Friedel-Crafts Acylation Mechanism:

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable method for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Mesitylene | 120.19 | (To be calculated) | (To be calculated) | Anhydrous |

| Succinic Anhydride | 100.07 | (To be calculated) | (To be calculated) | |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | (To be calculated) | (To be calculated) | Freshly opened or properly stored |

| Dichloromethane (DCM) | 84.93 | (To be calculated) | - | Anhydrous |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | (To be calculated) | - | ~37% |

| Crushed Ice | - | (To be calculated) | - | |

| Saturated Sodium Bicarbonate Solution | - | (To be calculated) | - | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | (To be calculated) | - |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Succinic Anhydride: To the stirred suspension, add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature is maintained below 5 °C. Stir the mixture at 0 °C for an additional 30 minutes.

-

Addition of Mesitylene: Add mesitylene (1.1 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the acidic product.[1][7] The product will be in the aqueous layer as its sodium salt.

-

Isolation: Acidify the aqueous layer with concentrated hydrochloric acid until no more precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane.

Experimental Workflow Diagram:

Caption: Synthesis workflow for the target compound.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₃ | Calculated |

| Molecular Weight | 220.26 g/mol | Calculated |

| Appearance | White to off-white solid | Expected |

| Melting Point | 136-138 °C | [8] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the mesitylene ring, the methylene protons of the butyric acid chain, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon, the carboxylic acid carbon, the aromatic carbons, the methylene carbons, and the methyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching of the ketone and the carboxylic acid, as well as the O-H stretching of the carboxylic acid.

Derivatization and Applications in Drug Discovery

The true value of this compound lies in its potential as a scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The ketone and carboxylic acid functionalities provide two reactive handles for further chemical modifications.

-

Synthesis of Heterocycles: The 4-oxo-acid can be readily converted into various heterocyclic systems, such as pyridazinones, through condensation reactions with hydrazine derivatives.[3] These heterocyclic cores are prevalent in many biologically active molecules.

-

Modification of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, and other derivatives to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

-

Modification of the Ketone: The ketone functionality can be reduced to an alcohol or converted to other functional groups, further expanding the chemical space accessible from this starting material.

Derivatives of 4-aryl-4-oxobutanoic acids have been investigated for a variety of biological activities, including:

-

Anti-inflammatory and Analgesic Activity: Some derivatives have shown potent anti-inflammatory and analgesic effects.[2]

-

Antimicrobial Activity: The scaffold has been utilized in the development of novel antimicrobial agents.[2]

-

Anticancer Activity: Certain derivatives have exhibited promising anticancer properties.[1]

Conclusion

The Friedel-Crafts acylation of mesitylene with succinic anhydride provides a reliable and efficient route to this compound. This technical guide has outlined the key mechanistic principles, a detailed experimental protocol, and the essential characterization data for this important synthetic intermediate. The versatility of the 4-aryl-4-oxobutanoic acid scaffold makes it a valuable platform for the development of novel therapeutic agents and functional materials. The methodologies and insights presented herein are intended to empower researchers in their synthetic endeavors and contribute to the advancement of chemical and pharmaceutical sciences.

References

- Pulina, N. A., Zalesov, V. V., Bystritskaya, O. A., Rubtsov, A. E., & Kutkovaya, N. V. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43(8), 17-20.

- Zalesov, V. V., et al. (2025). 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes.

- Manrao, M. R., et al. (2012). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives.

-

Wikipedia contributors. (2023, December 12). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

- House, H. O., & Reif, D. J. (1957). The Acylation of Mesitylene with Succinic Anhydride. Journal of the American Chemical Society, 79(24), 6491–6495.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. wiley-vch.de [wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound CAS#: 15880-01-0 [chemicalbook.com]

spectral data for 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid (NMR, IR, Mass Spec)

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical imperative. This guide provides an in-depth technical examination of the spectral characteristics of 4-(aryl)-4-oxobutyric acids, a class of compounds with significant interest in organic synthesis.

Important Note on Data Availability:

As of the latest revision of this document, comprehensive, publicly available, and verified spectral data (NMR, IR, and MS) for 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid remains elusive. Therefore, to provide a practical and illustrative guide for researchers, we will utilize the spectral data of a closely related and well-characterized analogue: 4-(4-methylphenyl)-4-oxobutanoic acid . The principles of spectral interpretation and the experimental protocols detailed herein are directly applicable to the target molecule. Throughout this guide, we will draw comparisons and predict the spectral characteristics of this compound based on the known data of its simpler analogue.

Molecular Structure and its Spectroscopic Implications

The key to interpreting the spectra of these compounds lies in understanding their fundamental structure. Both 4-(4-methylphenyl)-4-oxobutanoic acid and this compound share a common butyric acid backbone attached to a substituted phenyl ring via a ketone. The nature and position of the substituents on the aromatic ring are the primary drivers of differences in their respective spectra.

Figure 1. Comparison of the chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different chemical environments of protons in a molecule.

2.1.1. Predicted ¹H NMR Data for 4-(4-methylphenyl)-4-oxobutanoic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.8 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.2 | Doublet | 2H | Aromatic (meta to C=O) |

| ~3.2 | Triplet | 2H | -C(=O)CH₂- |

| ~2.7 | Triplet | 2H | -CH₂COOH |

| ~2.4 | Singlet | 3H | Ar-CH₃ |

2.1.2. Interpretation and Causality

-

The broad singlet at ~12.0 ppm is characteristic of a carboxylic acid proton, which is often broadened due to hydrogen bonding and exchange.

-

The aromatic region shows a typical AA'BB' system for a para-substituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear further downfield (~7.8 ppm) compared to the protons meta to the carbonyl group (~7.2 ppm).

-

The two methylene groups of the butyric acid chain appear as triplets due to coupling with their adjacent methylene neighbors. The protons alpha to the carbonyl group (~3.2 ppm) are more deshielded than those alpha to the carboxylic acid group (~2.7 ppm).

-

The sharp singlet at ~2.4 ppm corresponds to the three equivalent protons of the methyl group on the aromatic ring.

2.1.3. Predicted Differences for this compound

-

Aromatic Protons: The two remaining aromatic protons in the trimethylphenyl derivative would appear as a singlet, as they are chemically equivalent. This signal would likely be shifted slightly upfield compared to the aromatic protons of the 4-methylphenyl analogue due to the electron-donating effect of the additional methyl groups.

-

Methyl Protons: Three distinct singlets for the methyl groups would be expected. The two ortho methyl groups would be equivalent and appear as one singlet, while the para methyl group would be a separate singlet.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

2.2.1. Predicted ¹³C NMR Data for 4-(4-methylphenyl)-4-oxobutanoic acid

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~178 | C=O (carboxylic acid) |

| ~144 | Aromatic (quaternary, para to C=O) |

| ~134 | Aromatic (quaternary, ipso to C=O) |

| ~129 | Aromatic (CH, meta to C=O) |

| ~128 | Aromatic (CH, ortho to C=O) |

| ~35 | -C(=O)CH₂- |

| ~28 | -CH₂COOH |

| ~21 | Ar-CH₃ |

2.2.2. Interpretation and Causality

-

The two carbonyl carbons are the most deshielded, with the ketone carbon appearing at a higher chemical shift than the carboxylic acid carbon.

-

The aromatic carbons show a range of chemical shifts depending on their substitution and proximity to the carbonyl group.

-

The aliphatic carbons of the butyric acid chain and the methyl group appear in the upfield region of the spectrum.

2.2.3. Predicted Differences for this compound

-

Aromatic Carbons: The increased number of quaternary aromatic carbons due to the methyl substituents would be evident. The chemical shifts of the aromatic carbons would be influenced by the cumulative electron-donating effect of the three methyl groups.

-

Methyl Carbons: Signals corresponding to the three methyl carbons would be present in the upfield region.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine their multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Data for 4-(4-methylphenyl)-4-oxobutanoic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1680 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

Interpretation and Causality

-

The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.

-

The strong absorption at ~1710 cm⁻¹ is due to the C=O stretch of the carboxylic acid, which typically appears as a dimer.

-

The C=O stretch of the aryl ketone is observed at a slightly lower wavenumber (~1680 cm⁻¹) due to conjugation with the aromatic ring.

-

The characteristic C=C stretching vibrations of the aromatic ring are seen around 1600 and 1450 cm⁻¹.

-

The C-H stretching vibrations of the aliphatic portions of the molecule are present in the 3000-2850 cm⁻¹ region.

Predicted Differences for this compound

The IR spectrum of the trimethylphenyl derivative is expected to be very similar to that of the 4-methylphenyl analogue, as they share the same key functional groups. Minor shifts in the C=O and C=C stretching frequencies may be observed due to the different electronic environment of the aromatic ring.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solid Samples (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data for 4-(4-methylphenyl)-4-oxobutanoic acid

-

Molecular Ion (M⁺): m/z = 192.08 (for C₁₁H₁₂O₃)

-

Key Fragmentation Peaks:

-

m/z = 119: [CH₃C₆H₄CO]⁺ (acylium ion)

-

m/z = 91: [C₇H₇]⁺ (tropylium ion)

-

Interpretation and Causality

-

The molecular ion peak corresponds to the molecular weight of the compound.

-

A common fragmentation pathway for ketones is alpha-cleavage, leading to the formation of a stable acylium ion. In this case, cleavage of the bond between the carbonyl carbon and the adjacent methylene group results in the [CH₃C₆H₄CO]⁺ fragment at m/z = 119.

-

The peak at m/z = 91 is a common fragment for toluene-containing compounds, corresponding to the stable tropylium ion.

Predicted Differences for this compound

-

Molecular Ion (M⁺): m/z = 220.12 (for C₁₃H₁₆O₃)

-

Key Fragmentation Peaks:

-

m/z = 147: [(CH₃)₃C₆H₂CO]⁺ (acylium ion)

-

m/z = 119: [C₉H₁₁]⁺ (trimethylphenyl cation)

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique must be chosen. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation information. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that typically results in a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.